Ethyl 1-(lambda~1~-thallanyl)cyclopenta-2,4-diene-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 1-(lambda~1~-thallanyl)cyclopenta-2,4-diene-1-carboxylate is a complex organometallic compound that features a thallium atom bonded to a cyclopentadiene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1-(lambda~1~-thallanyl)cyclopenta-2,4-diene-1-carboxylate typically involves the reaction of cyclopentadiene with thallium(I) ethoxide under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and is usually performed at low temperatures to ensure the stability of the intermediate products.
Industrial Production Methods
Industrial production of this compound may involve a similar synthetic route but on a larger scale. The process would include rigorous purification steps to ensure the removal of any impurities and to achieve a high yield of the desired product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-(lambda~1~-thallanyl)cyclopenta-2,4-diene-1-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form thallium(III) derivatives.
Reduction: Reduction reactions can convert the thallium atom back to its +1 oxidation state.
Substitution: The ethyl group can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or aryl halides in the presence of a base can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield thallium(III) compounds, while substitution reactions can produce a variety of ethyl-substituted cyclopentadiene derivatives.
Scientific Research Applications
Ethyl 1-(lambda~1~-thallanyl)cyclopenta-2,4-diene-1-carboxylate has several applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other organometallic compounds and as a catalyst in various organic reactions.
Biology: The compound’s unique properties make it a subject of study in bioinorganic chemistry, particularly in understanding metal-ligand interactions.
Medicine: Research is ongoing to explore its potential use in medicinal chemistry, including its role in drug delivery systems.
Industry: It is used in the development of new materials with specific electronic and magnetic properties.
Mechanism of Action
The mechanism by which Ethyl 1-(lambda~1~-thallanyl)cyclopenta-2,4-diene-1-carboxylate exerts its effects involves the interaction of the thallium atom with various molecular targets. The compound can participate in coordination chemistry, forming complexes with other molecules. The pathways involved in its reactions are influenced by the electronic properties of the cyclopentadiene ring and the thallium atom.
Comparison with Similar Compounds
Similar Compounds
Cyclopentadiene: A simpler compound with similar reactivity but without the thallium atom.
Thallium(I) ethoxide: A related compound where thallium is bonded to an ethoxide group instead of a cyclopentadiene ring.
Ethyl cyclopentadiene carboxylate: Similar structure but lacks the thallium atom.
Uniqueness
Ethyl 1-(lambda~1~-thallanyl)cyclopenta-2,4-diene-1-carboxylate is unique due to the presence of the thallium atom, which imparts distinct electronic and chemical properties. This uniqueness makes it valuable for specific applications in catalysis and material science.
Properties
CAS No. |
131428-36-9 |
---|---|
Molecular Formula |
C8H9O2Tl |
Molecular Weight |
341.54 g/mol |
IUPAC Name |
(1-ethoxycarbonylcyclopenta-2,4-dien-1-yl)thallium |
InChI |
InChI=1S/C8H9O2.Tl/c1-2-10-8(9)7-5-3-4-6-7;/h3-6H,2H2,1H3; |
InChI Key |
PCUIIPMGSSMBRI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1(C=CC=C1)[Tl] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.